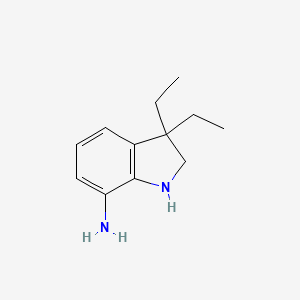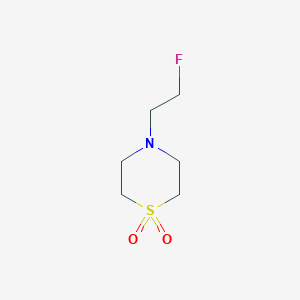
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that features a thiomorpholine ring substituted with a 2-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 2-fluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The 2-fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluoroethyl)piperidine: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
2-(2-Fluoroethyl)-1,3-thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of a thiomorpholine ring, resulting in different biological activity.
N-(2-Fluoroethyl)-4-morpholinecarboxamide: Features a morpholine ring and a carboxamide group, which alters its chemical behavior and applications.
Uniqueness
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both a thiomorpholine ring and a 2-fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H12FNO2S |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-(2-fluoroethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C6H12FNO2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-6H2 |
Clave InChI |
KRONCWQNYKKWTL-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


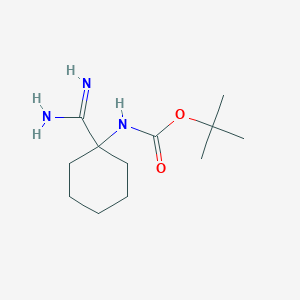
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
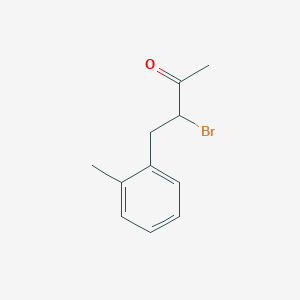

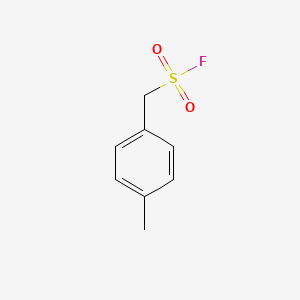
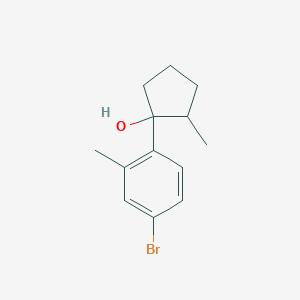
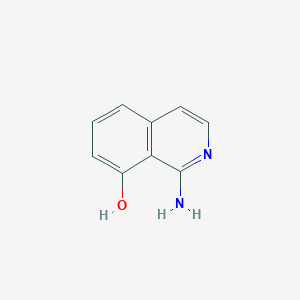
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)

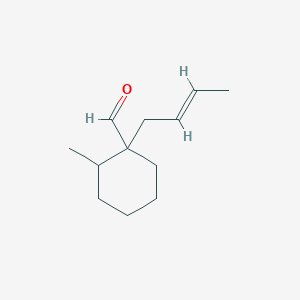
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

